molecular formula C10H9BrCl2O2 B1616988 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane CAS No. 60207-30-9

2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane

Cat. No.: B1616988
CAS No.: 60207-30-9
M. Wt: 311.98 g/mol
InChI Key: KSCVSVDHVXNGCH-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a bromomethyl group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane typically involves the reaction of 2,4-dichlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The bromomethyl group can be introduced via bromination of the corresponding methyl derivative using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative.

Scientific Research Applications

Chemistry

In chemistry, 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as therapeutic agents, including antimicrobial, antifungal, and anticancer properties.

Industry

Industrially, such compounds may be used in the development of new materials, including polymers and resins, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for compounds like 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane typically involves interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biological molecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
  • 2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane

Uniqueness

The presence of both bromomethyl and dichlorophenyl groups in 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane may confer unique reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrCl2O2/c11-6-10(14-3-4-15-10)8-2-1-7(12)5-9(8)13/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCVSVDHVXNGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208955
Record name 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
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Molecular Weight

311.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60207-30-9
Record name 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60207-30-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
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Record name 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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